
(2-(3-Fluorophenyl)thiazol-4-yl)methanol
Overview
Description
2-(3-Fluorophenyl)thiazol-4-yl)methanol, commonly referred to as 2F-T4M, is a compound that has been studied for its potential applications in scientific research. It is a derivative of thiazole and is synthesized using a two-step process involving the reaction of 3-fluorophenylthiazole and methanol. 2F-T4M has been found to have a variety of biochemical and physiological effects, and is used in a range of laboratory experiments.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including compounds like “(2-(3-Fluorophenyl)thiazol-4-yl)methanol”, have been studied for their potential as antimicrobial agents. Their structure allows for interaction with bacterial cell walls and enzymes, disrupting their function and leading to bacterial cell death . This makes them valuable in the development of new antibiotics, especially in the face of rising antibiotic resistance.
Anticancer Properties
Research has indicated that thiazole compounds can exhibit cytotoxic activity against various cancer cell lines. They can interfere with cell division and DNA replication, making them candidates for chemotherapy drugs . The specific interactions with cellular targets can be fine-tuned by modifying the thiazole structure, offering a pathway to personalized cancer treatment options.
Antifungal Applications
Similar to their antibacterial properties, thiazole derivatives can also be effective against fungal organisms. They can target the unique components of fungal cell membranes, leading to potential treatments for fungal infections . This is particularly important for immunocompromised patients who are more susceptible to such infections.
Neuroprotective Effects
Some thiazole derivatives have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases. They may help in preserving neural structures and functions, possibly by reducing oxidative stress or modulating neurotransmitter systems .
Anti-inflammatory Activity
The anti-inflammatory properties of thiazole compounds stem from their ability to inhibit enzymes and signaling pathways involved in inflammation. This could lead to new treatments for chronic inflammatory diseases such as arthritis .
Antiviral Potential
Thiazole derivatives have been explored for their antiviral activity, with some compounds showing the ability to inhibit viral replication. This research is crucial in the ongoing fight against viral pandemics and could lead to the development of new antiviral medications .
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been known to interact with various biological targets such as enzymes and receptors .
Mode of Action
For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole compounds have been associated with a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor effects .
properties
IUPAC Name |
[2-(3-fluorophenyl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNOS/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHIWRXGBCMZCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CS2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90734908 | |
| Record name | [2-(3-Fluorophenyl)-1,3-thiazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90734908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885279-97-0 | |
| Record name | 2-(3-Fluorophenyl)-4-thiazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(3-Fluorophenyl)-1,3-thiazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90734908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






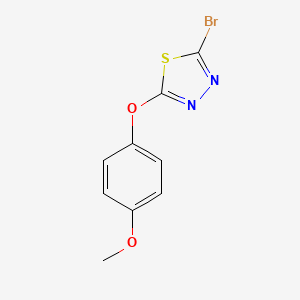
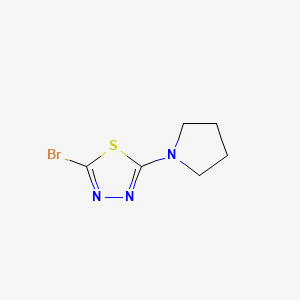

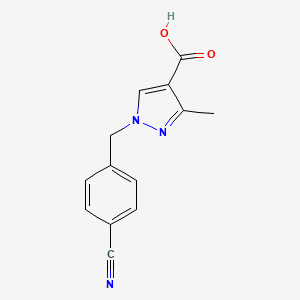
amine](/img/structure/B1400020.png)
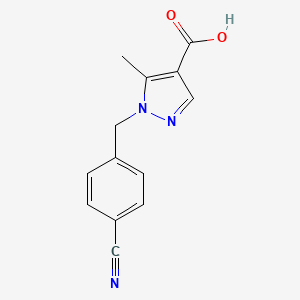
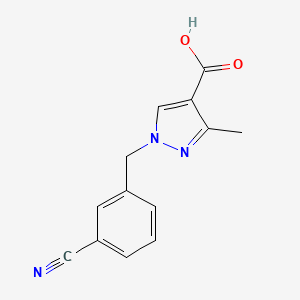
![Benzoic acid, 4-[[(phenylmethoxy)amino]methyl]-, methyl ester](/img/structure/B1400023.png)


